REACTION_CXSMILES
|
[CH3:1][CH2:2][O:3][P:4]([O:9][C:10]1[N:15]=[C:14]([Cl:16])[C:13]([Cl:17])=[CH:12][C:11]=1[Cl:18])([O:6][CH2:7][CH3:8])=[S:5].O>O>[CH3:1][CH2:2][O:3][P:4]([O:9][C:10]1[N:15]=[C:14]([Cl:16])[C:13]([Cl:17])=[CH:12][C:11]=1[Cl:18])([O:6][CH2:7][CH3:8])=[S:5] |f:0.1|
|
Name
|
chlorpyrifos water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOP(=S)(OCC)OC1=C(C=C(C(=N1)Cl)Cl)Cl.O
|
Name
|
sodium montmorillonite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CCOP(=S)(OCC)OC1=C(C=C(C(=N1)Cl)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |